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Compound of Interest

Compound Name: 3-Ethyl-3-hexanol

Cat. No.: B1581893 Get Quote

Disclaimer: There is limited and conflicting information regarding the direct application of 3-
Ethyl-3-hexanol as a flavor or fragrance ingredient. While some sources describe it as having

a "fruity" character, other industry resources explicitly state it is "not for fragrance use" and "not

for flavor use." This suggests that 3-Ethyl-3-hexanol is not a commonly used substance in the

flavor and fragrance industry. It is possible that it is being confused with other isomers, such as

3-hexanol, which is a recognized flavoring substance with FEMA number 3351. The following

application notes and protocols are provided for research and development purposes and are

based on the properties of structurally similar aliphatic alcohols.

Organoleptic Properties and Potential Applications
3-Ethyl-3-hexanol is a tertiary alcohol.[1] While specific sensory data is scarce, its structure

suggests potential for complex odor and flavor characteristics. Tertiary alcohols are noted for

their unique molecular structure which can influence their use in various chemical processes.[1]

For context, other C8 alcohols, like 2-ethyl-1-hexanol, are recognized as flavoring agents.

Table 1: Physicochemical Properties of 3-Ethyl-3-hexanol
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Property Value Reference

CAS Number 597-76-2 [2][3]

Molecular Formula C8H18O [3]

Molecular Weight 130.23 g/mol [3]

Appearance
Colorless to pale yellow liquid

(est.)
[2]

Boiling Point 160 °C @ 760 mmHg [2]

Flash Point 60.6 °C (est.) [2]

Solubility

Soluble in alcohol; sparingly

soluble in water (1485 mg/L @

25°C est.)

[2]

Potential Applications (Hypothetical):

Fragrance: Due to its molecular weight and potential for a complex odor profile, it could be

investigated as a modifier in floral, fruity, or woody fragrance compositions, contributing to

richness and fixation. Alcohols are widely used in perfumery as solvents and to influence the

volatility and diffusion of the scent.[4][5][6]

Flavor: Its "fruity" description suggests potential for use in berry, grape, or other fruit flavor

formulations, particularly in alcoholic beverages where higher alcohols contribute to the

overall bouquet.[7] It has been identified as a volatile compound in muscadine grapes.

Comparative Sensory Data of Structurally Related
Alcohols
To provide a framework for the potential sensory profile of 3-Ethyl-3-hexanol, the following

table summarizes data for other C6 and C8 alcohols used in the flavor and fragrance industry.

Table 2: Sensory Thresholds and Descriptors of Related Aliphatic Alcohols
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Compound
Odor Threshold (in
water unless
specified)

Sensory
Descriptors

Reference

1-Hexanol 4.5 ppm
Green, wine-like, fusel

oil

cis-3-Hexenol 0.07 ppm
Intense green, freshly

cut grass
[8][9]

1-Octanol 0.03 ppm Waxy, orange, rose

2-Ethyl-1-hexanol Not widely reported
Mild, slightly floral,

waxy

Isoamyl Alcohol 1.6 ppm (in beer)
Banana, circus

peanuts
[10]

Experimental Protocols for Sensory Evaluation
The following protocols are designed for the systematic evaluation of 3-Ethyl-3-hexanol as a

potential flavor and fragrance ingredient.

3.1. Protocol for Odor Profile Determination

Objective: To characterize the odor profile of 3-Ethyl-3-hexanol at various concentrations.

Materials:

3-Ethyl-3-hexanol (high purity)

Odor-free solvent (e.g., dipropylene glycol for fragrance, ethanol/water mixture for flavor)

Glass smelling strips

Odor evaluation booths

Panel of at least 5 trained sensory analysts

Procedure:
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Prepare a series of dilutions of 3-Ethyl-3-hexanol in the chosen solvent (e.g., 10%, 1%,

0.1%, 0.01% w/w).

Dip smelling strips into each dilution for 2-3 seconds.

Allow the solvent to evaporate for 10-15 seconds.

Present the smelling strips to the panelists in a randomized and blind manner.

Panelists evaluate the odor at different time intervals (top, middle, and base notes) and

record descriptive terms.

Compile and analyze the descriptors to create a comprehensive odor profile.

3.2. Protocol for Flavor Profile Determination in a Beverage Matrix

Objective: To evaluate the flavor profile and potential applications of 3-Ethyl-3-hexanol in a

simple alcoholic beverage.

Materials:

3-Ethyl-3-hexanol (food grade)

Neutral base beverage (e.g., 10% v/v ethanol in water)

Glass tasting vessels

Sensory panel of at least 10 trained tasters

Spitting vessels and water for rinsing

Procedure:

Prepare a stock solution of 3-Ethyl-3-hexanol in 95% ethanol.

Create a series of dilutions in the neutral base beverage to achieve final concentrations

below the predicted taste threshold and at varying suprathreshold levels (e.g., 0.1, 1, 5, 10

ppm).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1581893?utm_src=pdf-body
https://www.benchchem.com/product/b1581893?utm_src=pdf-body
https://www.benchchem.com/product/b1581893?utm_src=pdf-body
https://www.benchchem.com/product/b1581893?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Present the samples to the panelists in a randomized, blind fashion, including a control

(blank beverage).

Panelists will taste and expectorate the samples, rinsing with water between each.

Panelists will rate the intensity of key flavor attributes (e.g., fruity, green, fusel, chemical) on

a structured scale and provide descriptive comments.

Analyze the data to determine the flavor profile and potential synergistic or off-note

contributions at different concentrations.

3.3. Protocol for Odor Detection Threshold Determination (ASTM E679-04)

Objective: To determine the odor detection threshold of 3-Ethyl-3-hexanol in air using a

forced-choice triangle test.

Materials:

Dynamic dilution olfactometer

Nitrogen or carbon-filtered air

Panel of 8-12 screened panelists

Specialized glassware for sample presentation

Procedure:

Prepare a known concentration of 3-Ethyl-3-hexanol in a suitable solvent.

Use the olfactometer to present a series of dilutions of the odorant in air to the panelists.

At each dilution step, present three samples to the panelist: two blanks (odor-free air) and

one with the diluted odorant.

The panelist must identify the odorous sample.
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The concentration is decreased until the panelist can no longer reliably distinguish the

odorous sample from the blanks.

The geometric mean of the last concentration detected and the first concentration not

detected is calculated for each panelist. The group threshold is the geometric mean of the

individual thresholds.

Visualization of Experimental Workflow and
Signaling Pathway
4.1. Experimental Workflow for Sensory Evaluation

Sample Preparation Sensory Evaluation Data Analysis

Prepare Dilutions Randomize & Code Samples Panelist Evaluation Collect Data Statistical Analysis Generate Report

Click to download full resolution via product page

Caption: Workflow for sensory evaluation of 3-Ethyl-3-hexanol.

4.2. Generalized Olfactory Signaling Pathway for Alcohols

While the specific olfactory receptors for 3-Ethyl-3-hexanol are unknown, the general

mechanism of olfactory signal transduction for alcohols follows a conserved pathway.
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Caption: Generalized olfactory signal transduction cascade for alcohols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [wap.guidechem.com]

2. 3-ethyl-3-hexanol, 597-76-2 [thegoodscentscompany.com]

3. PubChemLite - 3-ethyl-3-hexanol (C8H18O) [pubchemlite.lcsb.uni.lu]

4. scentjourner.com [scentjourner.com]

5. 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation [alphaaromatics.com]

6. nyc.ph [nyc.ph]

7. researchgate.net [researchgate.net]

8. AU710684B2 - Process for producing natural cis-3-hexanol from unsaturated fatty acids -
Google Patents [patents.google.com]

9. US5620879A - Process for producing natural cis-3-hexenol from unsaturated fatty acids -
Google Patents [patents.google.com]

10. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]

To cite this document: BenchChem. [Application Notes and Protocols: 3-Ethyl-3-hexanol in
Flavor and Fragrance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581893#flavor-and-fragrance-applications-of-3-
ethyl-3-hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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